Stellettamide B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

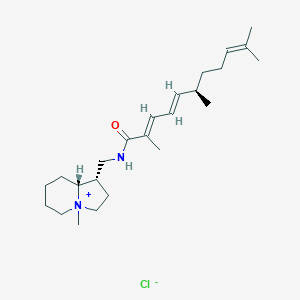

Stellettamide B, also known as this compound, is a useful research compound. Its molecular formula is C24H41ClN2O and its molecular weight is 409 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

Stellettamide B exhibits several significant biological activities, including:

- Antifungal Activity : Research has shown that this compound possesses moderate antifungal properties, particularly against fungi such as Mortierella remannianus . This activity is crucial for developing antifungal agents, especially in an era where resistance to existing treatments is increasing.

- Cytotoxic Effects : In cytotoxicity assays, this compound has demonstrated effectiveness against cancer cell lines, notably K562 epithelium cancer cells, with an IC50 value indicating potent activity . This suggests potential applications in cancer therapeutics.

- RNA-Cleaving Activity : The compound also exhibits RNA-cleaving capabilities, which could be harnessed in molecular biology and therapeutic applications targeting RNA viruses or for developing ribozymes .

Mechanistic Insights

The mechanism of action of this compound involves modulation of calcium signaling pathways. It inhibits calmodulin-dependent processes, which are critical in various cellular functions such as muscle contraction and neurotransmitter release . This property positions this compound as a candidate for further exploration in neurology and cardiology.

Case Study 1: Antifungal Research

A study conducted on the antifungal properties of this compound revealed its efficacy against several fungal strains. The compound was tested against Candida albicans and Aspergillus niger, showing promising results that warrant further investigation into its mechanism and potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving K562 cells demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis. The findings suggest that it may act through the intrinsic apoptotic pathway, making it a valuable lead compound for cancer drug development .

Synthetic Approaches

The total synthesis of this compound has been achieved, allowing for the production of this compound in greater quantities for research purposes. The synthetic route involves key steps that can be optimized for higher yields, making it feasible to explore its biological properties more extensively .

Q & A

Basic Research Questions

Q. What experimental methods are typically used to isolate and purify Stellettamide B from marine sources?

this compound is isolated from marine sponges (e.g., Stelletta spp.) via solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques such as HPLC or flash column chromatography. Key considerations include:

- Solvent polarity optimization to target secondary metabolites .

- Purity validation using NMR and mass spectrometry to confirm structural integrity .

- Yield optimization by adjusting extraction parameters (e.g., temperature, solvent ratios) .

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

Structural validation requires a multi-technique approach:

- 1D/2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals and establish connectivity .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula .

- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination .

Example data table for validation:

| Technique | Key Peaks/Features | Role in Validation |

|---|---|---|

| HSQC NMR | Correlated ¹H-¹³C signals | Assigns carbon backbone |

| HRMS | [M+H]+ = 487.2843 | Confirms molecular weight |

Q. What preliminary biological assays are recommended to assess this compound’s bioactivity?

Initial screening often includes:

- Cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) .

- Antimicrobial testing using disk diffusion or microdilution methods .

- Dose-response curves to establish IC₅₀ values, ensuring replicates (n ≥ 3) for statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Contradictions may arise from:

- Cell line variability (genetic drift, culture conditions). Mitigate by using authenticated cell lines and reporting passage numbers .

- Compound stability (e.g., degradation in DMSO). Validate stability via HPLC pre-/post-assay .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Synthetic challenges include stereochemical control and macrocyclic ring formation. Methodological approaches:

- Retrosynthetic analysis to identify key fragments (e.g., amino acid residues, lipid chains) .

- Solid-phase peptide synthesis (SPPS) for linear precursors, followed by cyclization via HATU/DIPEA .

- Chiral HPLC to separate enantiomers and confirm stereochemistry .

Q. How should predictive modeling be integrated to explore this compound’s mechanism of action?

Combine computational and experimental tools:

- Molecular docking (AutoDock Vina) to predict binding affinity with targets like tubulin or kinases .

- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

- Pathway enrichment analysis (DAVID/KEGG) to map biological networks affected .

Q. What ethical and methodological standards apply when replicating in vivo studies of this compound?

- Ethical compliance : Follow institutional animal care protocols (IACUC) for dosing and endpoint criteria .

- Blinding and randomization to reduce bias in outcome assessment .

- Data transparency : Share raw datasets (e.g., via Figshare) to enable independent validation .

Q. Methodological Guidelines for Research Design

- Hypothesis formulation : Anchor research questions to gaps in literature (e.g., "How does this compound modulate apoptosis in drug-resistant cells?"), ensuring testability via defined variables .

- Data interpretation : Use tools like GraphPad Prism for statistical analysis and Prism’s “explain” feature to justify outlier exclusion .

- Literature integration : Systematically review existing studies using PRISMA frameworks to avoid redundancy and identify under-explored mechanisms .

Properties

CAS No. |

189580-08-3 |

|---|---|

Molecular Formula |

C24H41ClN2O |

Molecular Weight |

409 g/mol |

IUPAC Name |

(2E,4E,6R)-N-[[(1S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-2,6,10-trimethylundeca-2,4,9-trienamide;chloride |

InChI |

InChI=1S/C24H40N2O.ClH/c1-19(2)10-8-11-20(3)12-9-13-21(4)24(27)25-18-22-15-17-26(5)16-7-6-14-23(22)26;/h9-10,12-13,20,22-23H,6-8,11,14-18H2,1-5H3;1H/b12-9+,21-13+;/t20-,22+,23-,26?;/m1./s1 |

InChI Key |

FIFFPLABWGPKDB-WZSNGZBUSA-N |

SMILES |

CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-] |

Isomeric SMILES |

C[C@H](CCC=C(C)C)/C=C/C=C(\C)/C(=O)NC[C@@H]1CC[N+]2([C@@H]1CCCC2)C.[Cl-] |

Canonical SMILES |

CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-] |

Synonyms |

Stellettamide B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.